molecular formula C23H24ClN5O2 B2761385 {6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326930-03-3

{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2761385
CAS No.: 1326930-03-3
M. Wt: 437.93
InChI Key: CBEUBJVEOFJTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl(morpholin-4-yl)methanone: is a complex organic compound featuring a quinoline core with multiple substituents, including chlorine, pyridine, piperazine, and morpholine groups. This compound is of interest due to its potential biological and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.

Cellular Effects

In terms of cellular effects, similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may have a similar profile.

Molecular Mechanism

The molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoline to dihydroquinoline derivatives.

  • Substitution: : The chlorine atom can be substituted with other groups, and the piperazine ring can undergo alkylation or acylation reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Alkylated or acylated piperazine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in the development of new drugs, particularly in the areas of antimicrobial and anticancer agents.

  • Industry: : It can be used in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other quinoline derivatives, which may have different substituents or core structures. These compounds can be compared based on their biological activity, synthetic routes, and applications.

List of Similar Compounds

  • Quinoline

  • 4-Aminoquinoline

  • 6-Methylquinoline

  • 8-Hydroxyquinoline

  • 2-Methylquinoline

Properties

IUPAC Name

[6-chloro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c24-17-4-5-20-18(15-17)22(19(16-26-20)23(30)29-11-13-31-14-12-29)28-9-7-27(8-10-28)21-3-1-2-6-25-21/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEUBJVEOFJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.